molecular formula C10H12O2 B042953 3-(3-Methylphenyl)propionic acid CAS No. 3751-48-2

3-(3-Methylphenyl)propionic acid

Cat. No. B042953
CAS RN: 3751-48-2
M. Wt: 164.2 g/mol
InChI Key: VWXVTHDQAOAENP-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)propionic acid is a compound of interest in various fields of chemistry due to its structure and reactivity. It is closely related to other phenylpropionic acids, which serve as crucial intermediates in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of derivatives similar to 3-(3-Methylphenyl)propionic acid, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, involves regiospecific reactions, highlighting the importance of structure determination through techniques like single-crystal X-ray analysis to confirm product identity (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The structural determination of 3-(3-Methylphenyl)propionic acid derivatives using laboratory X-ray powder diffraction data showcases the unique conformation and intermolecular interactions within the crystal structure, providing insights into the molecule's arrangement and stability (Das, Chattopadhyay, Mukherjee, & Mukherjee, 2012).

Chemical Reactions and Properties

3-(3-Methylphenyl)propionic acid and its derivatives exhibit a variety of chemical behaviors, including the ability to form hydrogen-bonded dimers and engage in weak C-H...A interactions, which are crucial for understanding their reactivity and potential applications in synthesis (Kumarasinghe, Hruby, & Nichol, 2009).

Physical Properties Analysis

The physical properties of compounds closely related to 3-(3-Methylphenyl)propionic acid, such as crystallization behavior and conformational differences, are key to their characterization and application in further chemical processes (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Properties Analysis

Analysis of 3-(3-Methylphenyl)propionic acid's chemical properties involves understanding its reactivity, especially in terms of hydrogen bonding and potential for forming dimers, as these aspects significantly influence its behavior in chemical syntheses and potential pharmaceutical applications (Das, Chattopadhyay, Mukherjee, & Mukherjee, 2012).

Scientific Research Applications

  • Microwave Spectrum Analysis : Stiefvater (1975) conducted a study on the microwave spectrum of propionic acid, focusing on its dipole moment, barrier to internal rotation, and low-frequency vibrations, which are essential for understanding molecular interactions and behaviors (Stiefvater, 1975).

  • Supramolecular Dendrimers Synthesis : Percec et al. (2006) used 3-(3-Methylphenyl)propionic acid in synthesizing supramolecular dendrimers that self-organize into various periodic and quasi-periodic assemblies, highlighting its role in advanced material science (Percec et al., 2006).

  • Structural Analysis in Organic Compounds : Das et al. (2012) demonstrated the use of 3-(3-methylphenyl)propionic acid and its derivatives in structural analysis, especially in determining intermolecular interactions in organic compounds (Das et al., 2012).

  • Medical Imaging : Harwart et al. (1959) explored the use of 3-(3-Methylphenyl)propionic acid as a gallbladder contrast medium in medical imaging, enhancing the visualization of biological structures (Harwart et al., 1959).

  • Antibacterial and Antifungal Activities : Husain et al. (2006) found that 3-(3-Methylphenyl)propionic acid has considerable antifungal activity and moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential in pharmaceutical applications (Husain et al., 2006).

  • Flame Retardant in Polyester : Yan (1999) researched the use of 3-(3-Methylphenyl)propionic acid as a flame retardant in polyester, contributing to safety in materials engineering (Yan, 1999).

  • Amniotic Fluid and Urine Analysis : Jakobs et al. (1984) identified 3-(3-Methylphenyl)propionic acid in amniotic fluid and urine of fetuses with propionic and methylmalonic acidemia, highlighting its diagnostic value in medical research (Jakobs et al., 1984).

  • Biochemical Studies : Burlingame and Chapman (1983) utilized 3-phenylpropionic and 3-(3-hydroxyphenyl)propionic acids to study Escherichia coli's metabolism, providing insights into biochemical pathways and microbial growth (Burlingame & Chapman, 1983).

Safety And Hazards

3-(3-Methylphenyl)propionic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXVTHDQAOAENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190956
Record name 3-(3-Methylphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylphenyl)propionic acid

CAS RN

3751-48-2
Record name 3-(3-Methylphenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003751482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Methylphenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Methylphenyl)propionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
U Das, B Chattopadhyay, M Mukherjee… - Crystal growth & …, 2012 - ACS Publications
The structure determination of 3-phenylpropionic acid (1), 3-(3-methylphenyl) propionic acid (5), and 3-(3- methoxyphenyl) propionic acid (6), all three compounds crystallizing in the …
Number of citations: 16 pubs.acs.org
B Bugenhagen, Y Al Jasem, M AlAzani… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the crystal of the title compound, C11H14O4, the aromatic ring is almost coplanar with the 2-position methoxy group with which it subtends a dihedral of 0.54 (2), while the 5-position …
Number of citations: 1 scripts.iucr.org
X Lu, J Cai, H Kong, M Wu, R Hua, M Zhao… - Analytical …, 2003 - ACS Publications
Cigarette smoke condensate is a complex chemical matrix, and analysis of its components is very difficult because of the limitation of the peak capacity and sensitivity of conventional …
Number of citations: 147 pubs.acs.org
LL YEUNG - 1999 - core.ac.uk
Tungsten hexacarbonyl in refluxing chlorobenzene has been found to be an effective reagent for the desulfurdimerization of dithioacetals to give the corresponding dimeric olefins in …
Number of citations: 0 core.ac.uk
R Takeuchi, H Yasue - The Journal of Organic Chemistry, 1993 - ACS Publications
Under water gas shift reaction conditions, l-aryl-2-(trimethylsilyl) acety! enes undergo Rh-catalyzed desilylative cyclocarbonylation to give 2, 3-dihydro--inden-l-ones and trimethylsilanol…
Number of citations: 59 pubs.acs.org
W Mutatu - 2010 - search.proquest.com
Phenylalanine aminomutase (PAM) derived from Taxus is a multifunctional enzyme that catalyzes the reversible vicinal exchange of the amino group and the pro-(3S) hydrogen of …
Number of citations: 0 search.proquest.com
Z Li, Y Pan, W Zhong, Y Zhu, Y Zhao, L Li, W Liu… - Bioorganic & Medicinal …, 2014 - Elsevier
A small molecule library of N-acyl-substituted 1,2-benzisothiazol-3-one derivatives has been synthesized and evaluated as inhibitors of caspase-3 and -7, in which some of them …
Number of citations: 12 www.sciencedirect.com
AM El-Sayed, CR Unelius… - Journal of agricultural and …, 2018 - ACS Publications
Three varieties of honey of different dominant floral origin were found to attract social Hymenoptera, including the large earth bumble bee, Bombus terrestris, in a New Zealand mountain …
Number of citations: 7 pubs.acs.org
DR Beukes - 1999 - commons.ru.ac.za
Primary metabolites (sugars, amino acids, nucleotides) are organic substances produced by all living organisms and are essential for the survival of the organism. Natural products or …
Number of citations: 6 commons.ru.ac.za
H Yan, Z Qian, Z Lewu, H Jing… - Chinese Journal of …, 2022 - sioc-journal.cn
A transition-metal-free β-selective hydrocarboxylation of alkenes under mild conditions has been developed using a formate salt as the reductant, carbonyl source. A broad range of …
Number of citations: 6 sioc-journal.cn

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